4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1-(1,2,4-triazol-1-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12(8-15-10-13-9-14-15)7-6-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMHBWUDAPTOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Analysis for Structural Connectivity
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers critical insights into the hydrogen atom arrangement within 4-Phenyl-1- google.comtriazol-1-yl-butan-2-one. The chemical shifts (δ) and coupling patterns of the protons are indicative of their electronic environments and neighboring protons, respectively.
The analysis of 4-Phenyl-1- google.comtriazol-1-yl-butan-2-one reveals distinct signals corresponding to the different sets of protons. The protons of the phenyl group typically appear in the aromatic region of the spectrum. The methylene (B1212753) protons adjacent to the phenyl group and those adjacent to the triazole ring, as well as the methylene protons of the butane (B89635) chain, each exhibit unique chemical shifts and multiplicities, confirming the backbone structure of the molecule. The protons on the triazole ring itself also present characteristic signals.
Table 1: ¹H NMR Spectroscopic Data for 4-Phenyl-1- google.comtriazol-1-yl-butan-2-one
| Protons | Chemical Shift (δ, ppm) |
|---|---|
| Triazole-H | 8.28 (s, 1H), 7.96 (s, 1H) |
| Phenyl-H | 7.32-7.18 (m, 5H) |
| CH₂ (adjacent to triazole) | 5.15 (s, 2H) |
| CH₂ (adjacent to phenyl) | 3.01 (t, J=7.2 Hz, 2H) |
| CH₂ (of butane chain) | 2.91 (t, J=7.2 Hz, 2H) |
s = singlet, t = triplet, m = multiplet, J = coupling constant
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
Complementing the proton data, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of 4-Phenyl-1- google.comtriazol-1-yl-butan-2-one. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being highly dependent on its hybridization and chemical environment.
The ¹³C NMR spectrum of the compound displays signals for the carbonyl carbon of the butan-2-one moiety, the carbons of the phenyl ring, the methylene carbons of the butane chain, and the carbons of the triazole ring. The downfield shift of the carbonyl carbon is a characteristic feature.
Table 2: ¹³C NMR Spectroscopic Data for 4-Phenyl-1- google.comtriazol-1-yl-butan-2-one
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ketone) | 205.8 |
| Triazole-C | 151.7, 145.1 |
| Phenyl-C (quaternary) | 140.5 |
| Phenyl-C | 128.6, 128.4, 126.4 |
| CH₂ (adjacent to triazole) | 59.4 |
| CH₂ (adjacent to phenyl) | 44.7 |
| CH₂ (of butane chain) | 29.3 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To further substantiate the structural assignments, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a more intricate view of the molecular connectivity.
A COSY spectrum would establish the correlations between adjacent protons, for instance, confirming the coupling between the methylene protons of the butane chain. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra. Furthermore, an HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds, which is instrumental in piecing together the entire molecular framework, including the connection of the phenylbutyl group to the triazole ring.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups, offering a molecular fingerprint.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in 4-Phenyl-1- google.comtriazol-1-yl-butan-2-one. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features.
A strong absorption band corresponding to the C=O stretching vibration of the ketone group is a prominent feature. Additionally, the spectrum shows bands related to the C-H stretching of the aromatic and aliphatic portions of the molecule, C=C and C=N stretching vibrations within the aromatic and triazole rings, and various bending vibrations that contribute to the unique spectral signature of the compound.
Table 3: FTIR Spectroscopic Data for 4-Phenyl-1- google.comtriazol-1-yl-butan-2-one
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (Ketone) | ~1720 |
| C-H Stretch (Aromatic) | ~3030-3080 |
| C-H Stretch (Aliphatic) | ~2850-2960 |
| C=C Stretch (Aromatic) | ~1450-1600 |
| C=N Stretch (Triazole) | ~1500-1600 |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar functional groups with strong dipole moment changes during vibration, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations.
For 4-Phenyl-1- google.comtriazol-1-yl-butan-2-one, Raman spectroscopy can be particularly useful for observing the symmetric stretching vibrations of the phenyl ring and the C-C backbone. The combination of both FTIR and Raman data provides a more complete vibrational analysis of the molecule, strengthening the structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of synthesized triazole derivatives. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the precise elemental composition of a molecule.
In the characterization of novel chiral 4,5-dihydro-1H- bohrium.comacs.orgrsc.org-triazoline molecules, which are structurally related to the title compound, HRMS was employed to identify the isolated products. mdpi.com The high accuracy of the mass-to-charge ratio (m/z) data obtained from HRMS analysis enables the calculation of a unique molecular formula, distinguishing it from other potential compounds with the same nominal mass. This technique serves as a foundational step, confirming that the synthesized product possesses the expected atomic constituents before more complex structural analyses are undertaken.
Single Crystal X-ray Diffraction Analysis
The molecular geometry of triazole derivatives is well-defined by SCXRD. For instance, in the closely related analogue, 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, the analysis revealed that the 1,2,4-triazole (B32235) and benzene (B151609) rings are planar. nih.govresearchgate.net A significant conformational feature is the orientation of these two rings relative to each other. They are positioned nearly perpendicular, with a dihedral angle of 88.72 (4)°. nih.govdoaj.org The bond lengths and angles within the molecule are generally within normal ranges, providing a complete picture of the molecular framework. nih.govresearchgate.net
Detailed geometric parameters, such as bond angles around the ketone and methylene bridge, are precisely determined. For example, in 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, the N1—C3—C4 and C3—C4—C5 bond angles were found to be 112.73 (11)° and 116.93 (11)°, respectively. nih.gov This level of detail is crucial for understanding the molecule's intrinsic structural properties.
Table 1: Selected Bond Angles for 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
| Atoms | Angle (°) | Reference |
|---|---|---|
| N1—C3—C4 | 112.73 (11) | nih.gov |
| C3—C4—C5 | 116.93 (11) | nih.gov |
| O—C4—C3 | 120.73 (12) | nih.gov |
| O—C4—C5 | 122.34 (12) | nih.gov |
| N3—C2—N1 | 110.53 (13) | researchgate.net |
| N3—C1—N2 | 115.39 (12) | researchgate.net |
Furthermore, weaker interactions such as C—H···π contacts between the triazole and phenyl rings, and a weak π–π stacking interaction between these rings (with a centroid-to-centroid distance of 4.547 (1) Å), contribute to the stability of the crystal lattice. nih.govresearchgate.net The comprehensive analysis of these varied interactions is often aided by computational tools like Hirshfeld surface analysis, which quantifies the contribution of different non-covalent interactions to the crystal packing. bohrium.comacs.orgresearchgate.netresearchgate.net These interactions, ranging from strong hydrogen bonds to weaker C-O···π and C-F···π contacts in related structures, are fundamental in crystal engineering. rsc.org
Table 2: Intermolecular Hydrogen Bond Data for 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
| Interaction | Type | Distance (Å) | Significance |
|---|---|---|---|
| C—H···O | Hydrogen Bond | - | Links molecules in the crystal structure. nih.govdoaj.org |
| C—H···N | Hydrogen Bond | - | Stabilizes the crystal structure. nih.govdoaj.org |
| C—H···π | Contact | - | Occurs between triazole and benzene rings. nih.gov |
| π–π | Stacking | 4.547 (1) | Weak interaction between triazole and phenyl rings. nih.govresearchgate.net |
For chiral analogues of 4-Phenyl-1- bohrium.comacs.orgrsc.orgtriazol-1-yl-butan-2-one, which possess one or more stereocenters, SCXRD is the definitive method for assigning the absolute configuration. While spectroscopic methods can confirm the relative stereochemistry, only X-ray analysis of a single crystal can unambiguously determine the molecule's three-dimensional arrangement in space.
In studies of new chiral 4,5-dihydro-1H- bohrium.comacs.orgrsc.org-triazoline derivatives, SCXRD analysis of a suitable crystal provided definitive evidence for the 3-D structure and confirmed the (S)-configuration at the newly created stereocenter. mdpi.com Similarly, for N-(o-functionalized-aryl)-4-alkyl-thiazolin-2-one atropisomers, X-ray analysis was used to establish their absolute configurations. researchgate.net This is often achieved by co-crystallizing the compound with a known chiral entity or by using anomalous dispersion effects, providing an absolute structural reference.
Other Spectroscopic and Analytical Techniques (e.g., UV-Vis, Elemental Analysis)
While HRMS and SCXRD provide core structural data, other spectroscopic and analytical methods are employed to complete the characterization profile.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic properties of these compounds. The technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. For compounds containing chromophores like phenyl and triazole rings, UV-Vis spectra provide information on the electronic structure. scielo.org.zaresearchgate.netphyschemres.org Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often performed in conjunction with experimental measurements to assign the observed electronic transitions. physchemres.org
Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. This classic analytical technique serves as a fundamental check for purity and confirms that the empirical formula of the synthesized compound is consistent with its expected structure. It is a standard characterization method for newly synthesized triazole derivatives. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict molecular geometries, orbital energies, and thermodynamic stabilities with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Through DFT calculations, researchers can obtain precise information on bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, studies on analogous triazole-containing compounds have utilized basis sets such as 6-311G(d,p) to perform these calculations. Such analyses have revealed that the triazole and phenyl rings in similar structures can adopt non-planar conformations, with specific dihedral angles defining their relative orientation.
Table 1: Selected Optimized Geometrical Parameters (Illustrative)
Specific DFT data for 4-Phenyl-1-triazol-1-yl-butan-2-one is not publicly available. The following table illustrates typical parameters obtained for similar triazole derivatives.
| Parameter | Bond/Angle | Theoretical Value |
| Bond Length | C-N (triazole) | ~1.3-1.4 Å |
| Bond Length | C=O (ketone) | ~1.2 Å |
| Bond Angle | C-C-C (butanone chain) | ~110-115° |
| Dihedral Angle | Phenyl-C-C-C | Varies |
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and can more readily engage in chemical reactions. The distribution of HOMO and LUMO densities across the molecule highlights the regions most likely to act as electron donors (nucleophilic) and electron acceptors (electrophilic), respectively. For related triazole derivatives, HOMO-LUMO gap energies have been calculated, providing insights into their potential for biological activity.
Table 2: Frontier Molecular Orbital Energies (Illustrative)
Specific FMO data for 4-Phenyl-1-triazol-1-yl-butan-2-one is not publicly available. The table below presents hypothetical values based on similar compounds.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.0 |
| Energy Gap (ΔE) | 5.5 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these hyperconjugative interactions. This analysis helps in understanding charge distribution, identifying lone pairs, and describing the hybrid orbitals that form chemical bonds. NBO studies on related molecules have been used to elucidate the nature of intramolecular charge transfer and the stability imparted by specific electronic interactions.
Theoretical calculations can also predict the thermodynamic properties of a molecule, such as its standard enthalpy of formation (ΔfHº), entropy, and heat capacity. These calculations are often performed using statistical thermodynamics based on the vibrational frequencies obtained from DFT calculations. Such data is crucial for understanding the stability of the compound and the energetics of reactions in which it may participate. For example, the thermodynamic properties of the related compound 1-benzyl-4-phenyl-1H-1,2,3-triazole have been determined experimentally and calculated theoretically.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are inherently flexible. Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, exploring its various possible conformations in a simulated environment (e.g., in solution). By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule flexes, rotates, and interacts with its surroundings, offering insights into its conformational landscape and flexibility. Such simulations have been applied to triazole derivatives to understand their behavior and interactions within biological systems.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is central to drug discovery and design. By simulating the binding process, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The results are often scored to estimate the binding affinity. For compounds containing the 1,2,4-triazole (B32235) scaffold, molecular docking has been instrumental in exploring their potential interactions with various biological targets.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking and simulation studies are widely used to predict the binding orientation and affinity of ligands to their target macromolecules. nih.govresearchgate.net For derivatives structurally related to 4-phenyl-1- nih.govnih.govmdpi.comtriazol-1-yl-butan-2-one, computational models have been successfully employed to predict their biological activity.
In a study focusing on novel 1,2,4-triazole derivatives as potential anticancer agents, molecular docking was used to investigate their binding to the aromatase enzyme, a key target in breast cancer therapy. nih.gov The docking scores, which estimate the binding affinity, indicated that certain derivatives had strong potential. For instance, compounds 10a and 10d , which are 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione derivatives, showed promising binding scores of -10.51 and -10.42 kcal/mol, respectively. nih.gov
Similarly, molecular dynamics (MD) simulations on 1-phenyl-4-benzoyl-1-hydro-triazole derivatives, which share a core structure, were used to study their interaction with the Estrogen-related receptor α (ERRα), another cancer target. nih.govmdpi.com The binding free energy, calculated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, showed a positive correlation with the biological activity of these inverse agonists. nih.govmdpi.com This demonstrates the predictive power of such computational approaches in estimating the binding affinities of triazole compounds.
| Compound/Derivative | Target Macromolecule | Computational Method | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione (10a) | Aromatase | Molecular Docking | -10.51 | nih.gov |
| 1-(4-chlorophenyl)-4-phenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione (10d) | Aromatase | Molecular Docking | -10.42 | nih.gov |
| 1-phenyl-4-benzoyl-1-hydro-triazole derivative (Compound 5) | ERRα | MD (MM-GBSA) | ΔGtotal < -3 (for interaction with Phe328) | mdpi.com |
Elucidation of Key Intermolecular Interactions at Active Sites
Understanding the specific interactions between a ligand and the active site of a protein is fundamental for explaining its mechanism of action. Computational studies excel at identifying these interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
For the 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione derivatives docked into the aromatase active site, specific interactions were observed. nih.gov The triazole ring, a key feature of this chemical class, was found to interact with the heme group of the aromatase enzyme. nih.gov Furthermore, the phenyl rings of the compounds formed hydrophobic interactions and π-π stacking with several amino acid residues, including PHE134, PHE221, TRP224, and ILE305, which stabilizes the complex. nih.gov
In the case of ERRα inverse agonists, MD simulations revealed that the interaction with a hydrophobic interlayer composed of Phenylalanine residues Phe328 and Phe495 was critically important for the biological activity. nih.govmdpi.com The energy decomposition analysis showed that the interaction between one of the compounds and Phe328 contributed significantly to the binding energy. mdpi.com The simulations also identified hydrogen bonds, for example, between the 1H-1,2,3-triazole of a ligand and Serine 325 (Ser325). mdpi.com The crystal structure of the related compound 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone also confirms the importance of intermolecular C-H···O and C-H···N hydrogen bonds, as well as C-H···π and π-π contacts, in stabilizing the crystal lattice, suggesting these interactions are inherent to this chemical scaffold. nih.gov
| Compound Class | Target | Interacting Residues/Groups | Type of Interaction | Reference |
|---|---|---|---|---|
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones | Aromatase | Heme group | Coordination with triazole ring | nih.gov |
| PHE134, PHE221, TRP224, ILE305 | Hydrophobic and π-π stacking | nih.gov | ||
| 1-phenyl-4-benzoyl-1-hydro-triazoles | ERRα | Phe328, Phe495 | Hydrophobic interaction | nih.govmdpi.com |
| Ser325 | Hydrogen bond | mdpi.com | ||
| Leu324, Asp329 | Favorable binding energy contribution | mdpi.com |
Structure-Based Design Principles
The insights gained from computational studies form the basis for structure-based drug design, where new molecules are rationally designed to have improved affinity and selectivity for a target. The design of novel 1,2,4-triazole derivatives is often based on the structures of known inhibitors like Letrozole and Anastrozole, which also feature a triazole ring that interacts with the heme of aromatase. nih.gov
Structure-activity relationship (SAR) studies, guided by docking results, have provided clear design principles. For example, in a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, it was found that adding an electronegative substitution, such as chlorine (Cl) or bromine (Br), at the para position of one of the phenyl rings significantly increased cytotoxic activity. nih.gov This suggests that modifying the electronic properties of the phenyl ring can enhance the compound's interaction with the target. nih.gov
Furthermore, the study of ERRα inverse agonists provided guidance for designing new compounds. It was determined that interaction with the hydrophobic interlayer (Phe328/Phe495) was a critical factor for activity, while the formation of a hydrogen bond with the residue Glu331 was not a necessary condition. nih.govmdpi.com This type of information is invaluable as it directs synthetic efforts toward modifications that are most likely to improve biological activity, such as enhancing hydrophobic interactions, while avoiding those that are less critical. mdpi.com
Q & A
Q. What are the key considerations for synthesizing 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one?
Q. How should researchers approach structural characterization of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT), FTIR, and X-ray crystallography. For example, in , the hemihydrate structure of a triazole-ketone derivative was resolved via X-ray diffraction (space group P2₁/c). Assign triazole ring protons (δ 7.8–8.2 ppm in ¹H NMR) and ketone carbonyl signals (170–180 ppm in ¹³C NMR). Mass spectrometry (HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) identifies phase transitions .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. For triazole-containing compounds, tautomeric equilibria between 1,2,4-triazole isomers can shift NMR signals. Use variable-temperature NMR to detect exchange processes. Computational tools (DFT at B3LYP/6-311++G** level) can model equilibrium states and predict dominant tautomers. Cross-validate with X-ray data, as seen in for a fluorophenyl-triazole derivative .
Q. What strategies optimize bioactivity studies for triazole-ketone derivatives?
Q. How can mechanistic insights into triazole ring formation be applied to scale-up synthesis?
- Methodological Answer : Mechanistic studies using kinetic profiling (e.g., in situ IR) reveal rate-limiting steps. For cycloaddition reactions (e.g., Huisgen 1,3-dipolar), copper-catalyzed azide-alkyne click chemistry improves yield but requires strict exclusion of moisture. Scale-up challenges include exothermicity—use flow chemistry for heat dissipation. highlights the use of biphasic solvents (water/toluene) to isolate intermediates .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility?
- Methodological Answer : Variations may stem from polymorphic forms or hydration states. For example, reports a hemihydrate with distinct thermal behavior vs. anhydrous forms. Use DSC/TGA to detect hydrate decomposition (weight loss ~100–150°C). Solubility discrepancies (e.g., in DMSO vs. ethanol) require standardized protocols (e.g., shake-flask method, HPLC quantification) .
Key Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
